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Abstract
SR9011 hydrochloride is a synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ,

which are critical regulators of the circadian rhythm and metabolism. Discovered by Professor

Thomas Burris at The Scripps Research Institute, SR9011 has emerged as a potent research

tool for investigating the intricate links between the body's internal clock, energy homeostasis,

and various pathologies. This technical guide provides a comprehensive overview of the

discovery, mechanism of action, and preclinical development of SR9011 hydrochloride. It

includes detailed experimental protocols, a summary of key quantitative data, and

visualizations of the underlying biological pathways to support further research and drug

development efforts in this area.
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SR9011 was developed as part of a research program aimed at understanding and modulating

the circadian clock.[1][2] The discovery was led by Professor Thomas Burris at The Scripps

Research Institute.[1] It is a synthetic small molecule that acts as a potent agonist for the Rev-

Erb nuclear receptors, specifically Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2).[3][4] These

receptors are key components of the negative feedback loop of the core circadian clock,

playing a crucial role in regulating the expression of core clock genes like Bmal1.[3][4] The

development of SR9011 and its analog, SR9009, provided researchers with powerful chemical

probes to explore the therapeutic potential of targeting the circadian machinery in various

diseases, including metabolic disorders, sleep disturbances, and cancer.[5][6]

Mechanism of Action: The Rev-Erb Signaling
Pathway
SR9011 exerts its effects by binding to and activating the Rev-Erbα and Rev-Erbβ nuclear

receptors. These receptors function as transcriptional repressors. Upon activation by SR9011,

Rev-Erb recruits the nuclear receptor co-repressor (NCoR) complex, which includes histone

deacetylase 3 (HDAC3). This complex then binds to Rev-Erb response elements (ROREs) in

the promoter regions of target genes, leading to chromatin condensation and transcriptional

repression.

A primary target of Rev-Erb is the Bmal1 gene, a master regulator of the circadian clock. By

repressing Bmal1 expression, SR9011 can modulate the circadian rhythm. Beyond its role in

the core clock, Rev-Erb also regulates a wide array of genes involved in lipid and glucose

metabolism, inflammation, and cell proliferation.[7][8]
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SR9011 activates Rev-Erb, leading to transcriptional repression of target genes.

Quantitative Data Summary
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The following tables summarize key quantitative data from various in vitro and in vivo studies

on SR9011.

Table 1: In Vitro Activity of SR9011

Parameter Target Value Assay System Reference

IC50 Rev-Erbα 790 nM

HEK293 cell-

based reporter

assay

[4]

IC50 Rev-Erbβ 560 nM

HEK293 cell-

based reporter

assay

[4]

IC50
Bmal1 promoter

repression
620 nM

HEK293 cells

with full-length

Rev-Erbα

[4]

Cell Viability Microglia

No significant

effect at 5 µM for

24h

MTS assay [3]

Gene Expression
Microglia (5 µM

SR9011)
↓ Bmal1, ↓ Clock RT-PCR [3]

Table 2: In Vivo Effects of SR9011 in Mice
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Parameter Animal Model Dosage Effect Reference

Oxygen

Consumption
C57BL/6J mice

100 mg/kg, i.p.,

b.i.d. for 10 days
5% increase [9]

Locomotor

Activity
C57BL/6J mice

100 mg/kg, i.p.,

b.i.d. for 10 days

15% decrease in

movement
[9]

Fat Mass BALB/c mice
100 mg/kg, i.p.,

b.i.d. for 12 days

Decrease in fat

mass
[9]

Plasma Glucose db/db mice 25 mg/kg 20.7% decrease [10]

Plasma

Triglycerides
db/db mice 25 mg/kg 41.6% decrease [10]

Plasma

Cholesterol
db/db mice 25 mg/kg 20.2% decrease [10]

Table 3: Pharmacokinetic Parameters of SR9011

Parameter Animal Model Dose Value Reference

ED50 (Wheel

running)
Mice i.p. 56 mg/kg [11]

ED50 (Srebf1

suppression)
Mice i.p. 67 mg/kg [11]

Experimental Protocols
Synthesis of SR9011 Hydrochloride
The synthesis of SR9011 involves a multi-step process. The final step to produce the

hydrochloride salt is crucial for improving its solubility and handling for in vivo studies.

Step 1: Synthesis of the Tertiary Amine Intermediate A detailed, step-by-step synthesis protocol

for the SR9011 free base has been described.[1] This typically involves the reductive amination

of (5-nitrothiophen-2-yl)methanamine with 4-chlorobenzaldehyde, followed by another

reductive amination with a protected 3-formylpyrrolidine derivative.
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Step 2: Deprotection and Amide Formation The protecting group on the pyrrolidine nitrogen is

removed, and the resulting secondary amine is reacted with n-pentyl isocyanate to form the

final urea linkage.

Step 3: Formation of the Hydrochloride Salt

Dissolve the purified SR9011 free base in a minimal amount of a suitable anhydrous solvent,

such as diethyl ether or dichloromethane.

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl

ether) dropwise to the stirred solution of the free base at 0°C.

Continue stirring for a predetermined time (e.g., 1-2 hours) at 0°C or room temperature,

during which the hydrochloride salt will precipitate out of the solution.

Collect the precipitate by vacuum filtration.

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting

materials or impurities.

Dry the resulting white to off-white solid under vacuum to obtain SR9011 hydrochloride.

Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C

NMR, and mass spectrometry.

SR9011 Hydrochloride Synthesis
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Workflow for the synthesis of SR9011 hydrochloride.

In Vitro Cell Viability (MTT) Assay
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This protocol is used to assess the effect of SR9011 on the viability and proliferation of cultured

cells.

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with

5% CO2.

Compound Treatment: Prepare serial dilutions of SR9011 in the appropriate cell culture

medium. Remove the old medium from the cells and add 100 µL of the medium containing

different concentrations of SR9011 or vehicle control (e.g., DMSO) to the respective wells.

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution in sterile PBS to each well.

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the

formation of purple formazan crystals by viable cells.

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each

well to dissolve the formazan crystals.

Absorbance Measurement: Incubate the plate overnight in the dark at room temperature.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Metabolic Cage Studies in Mice
Comprehensive Laboratory Animal Monitoring Systems (CLAMS) are used to evaluate the

metabolic effects of SR9011 in mice.

Animal Acclimation: Individually house mice in the metabolic cages for a period of 3-5 days

to allow for acclimation to the new environment.[12] Ensure ad libitum access to food and

water.

Baseline Measurement: Record baseline metabolic parameters, including oxygen

consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER),
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food and water intake, and locomotor activity for at least 24 hours prior to treatment.

SR9011 Administration: Administer SR9011 or vehicle control via the desired route (e.g.,

intraperitoneal injection) at the specified dose and frequency (e.g., 100 mg/kg, twice daily).[9]

Data Collection: Continuously monitor and record the metabolic parameters for the duration

of the study (e.g., 10-12 days).

Data Analysis: Analyze the collected data to determine the effects of SR9011 on energy

expenditure, substrate utilization, and physical activity. Compare the data from the SR9011-

treated group to the vehicle-treated control group.

Conclusion
SR9011 hydrochloride is a valuable research compound that has significantly advanced our

understanding of the role of the Rev-Erb nuclear receptors in regulating circadian rhythms and

metabolism. Its potent and specific agonistic activity provides a powerful tool for dissecting

these complex biological processes. The preclinical data generated to date suggest that

pharmacological modulation of Rev-Erb with compounds like SR9011 may hold therapeutic

promise for a range of conditions, including metabolic diseases, sleep disorders, and certain

types of cancer. Further research, including more detailed pharmacokinetic and toxicology

studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. This

technical guide provides a foundational resource for researchers and drug development

professionals interested in furthering the investigation of SR9011 and the broader field of

chronobiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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